

Icariside B5: A Technical Guide to In Silico ADMET Prediction

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Compound of Interest

Compound Name: *icariside B5*

Cat. No.: *B15392950*

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Introduction

Icariside B5 is a natural compound found in plants such as *Macaranga tanarius* and *Casearia sylvestris*.^{[1][2]} As a megastigmane glucoside, it is recognized for its unique chemical structure and potential biological activities, which have garnered interest in pharmacological research.^[1] This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of **Icariside B5** based on available in silico data. The information presented herein is intended to guide further research and development of this compound as a potential therapeutic agent. It is important to note that the data presented are predictive and require experimental validation.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. The key physicochemical parameters for **Icariside B5** are summarized in the table below.

Property	Value	Source
Molecular Formula	C19H32O8	[3]
Molecular Weight	388.50 g/mol	[3][4]
XlogP	-0.80	[3]
Topological Polar Surface Area (TPSA)	137.00 Å ²	[3]
Hydrogen Bond Donors	5	[3]
Hydrogen Bond Acceptors	8	[3]
Rotatable Bonds	6	[3]

In Silico ADMET Prediction

The ADMET profile of **Icariside B5** has been predicted using the admetSAR 2.0 web-service, a tool widely used for in silico evaluation of chemical ADMET properties.[5][6] The predictions are based on machine learning models trained on a large dataset of chemical structures with known experimental ADMET data.[7][8] The following tables summarize the predicted ADMET properties of **Icariside B5**.

Absorption and Distribution

Parameter	Prediction	Probability
Human Intestinal Absorption	+	69.38%
Caco-2 Permeability	-	75.82%
Blood-Brain Barrier (BBB) Penetration	-	62.50%
P-glycoprotein Substrate	-	80.23%
P-glycoprotein Inhibitor	-	80.60%

Metabolism

Parameter	Prediction	Probability
CYP3A4 Substrate	+	64.66%
OATP1B1 Inhibitor	+	88.51%
OATP1B3 Inhibitor	-	24.67%
OATP2B1 Inhibitor	-	86.00%
MATE1 Inhibitor	-	98.00%
OCT2 Inhibitor	-	58.18%
BSEP Inhibitor	-	83.38%

Excretion and Toxicity

Parameter	Prediction	Probability
Human Oral Bioavailability	-	74.29%
Subcellular Localization	Mitochondria	89.03%

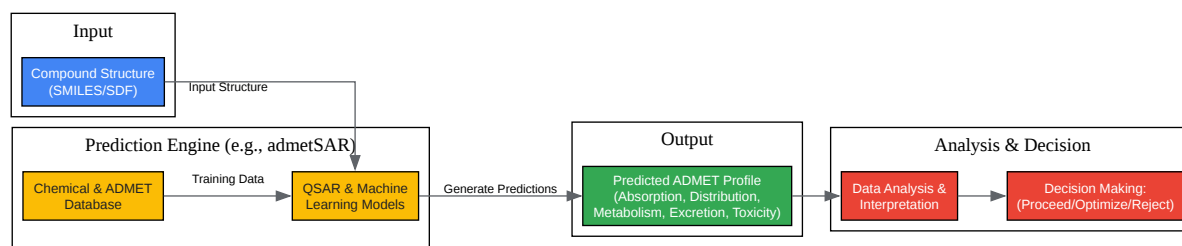
Methodologies

The ADMET predictions presented in this guide were generated using in silico models.^{[9][10]} Specifically, the data is derived from the admetSAR 2.0 platform, which employs quantitative structure-activity relationship (QSAR) and machine learning methods to predict the ADMET properties of a molecule based on its chemical structure.^{[5][6][11]} These computational approaches are crucial in early-stage drug discovery for triaging compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies.^{[12][13][14]}

Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates a general workflow for in silico ADMET prediction, a process that was conceptually applied to generate the data for **Icariside B5**.

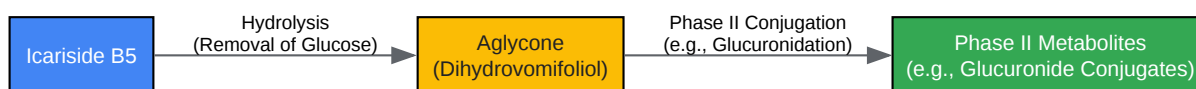


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A conceptual workflow for in silico ADMET prediction.

Hypothetical Metabolic Pathway of Icariside B5

As there are no experimental metabolic studies on **Icariside B5**, a hypothetical metabolic pathway is proposed based on the known metabolism of structurally related compounds, Icariin and Icariside II.^{[15][16][17][18]} The primary metabolic reactions for these related compounds involve hydrolysis of glycosidic bonds and demethylation.^{[15][17]}



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